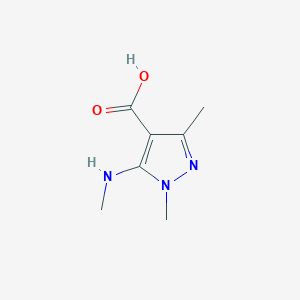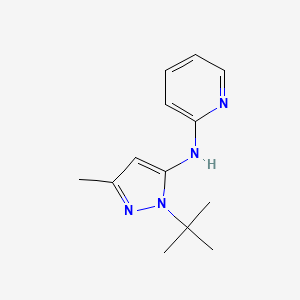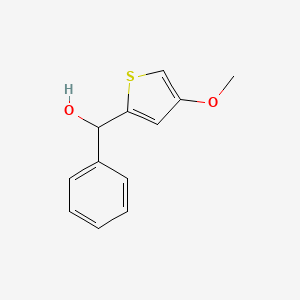
2-Amino-4-morpholinobutanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-morpholinobutanoic acid hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is often used as a pharmaceutical analytical impurity and has applications in research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-morpholinobutanoic acid hydrochloride typically involves the reaction of morpholine with a suitable butanoic acid derivative under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as recrystallization and purification to ensure the final product meets the required standards for pharmaceutical and analytical use .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-morpholinobutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
2-Amino-4-morpholinobutanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical formulations and as an impurity standard in drug testing.
Industry: Applied in the production of various chemical products and as a quality control standard.
Mécanisme D'action
The mechanism of action of 2-Amino-4-morpholinobutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or analytical effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-morpholinobutanoic acid: Similar in structure but without the hydrochloride group.
4-Morpholinobutanoic acid: Lacks the amino group but shares the morpholine and butanoic acid components.
Uniqueness
2-Amino-4-morpholinobutanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in pharmaceutical and analytical research .
Propriétés
Formule moléculaire |
C8H17ClN2O3 |
|---|---|
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
2-amino-4-morpholin-4-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O3.ClH/c9-7(8(11)12)1-2-10-3-5-13-6-4-10;/h7H,1-6,9H2,(H,11,12);1H |
Clé InChI |
IAZSYUZJJDJUFX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


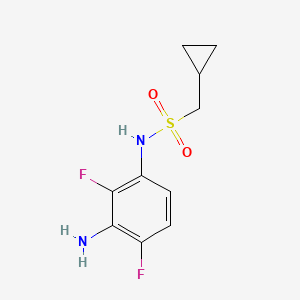
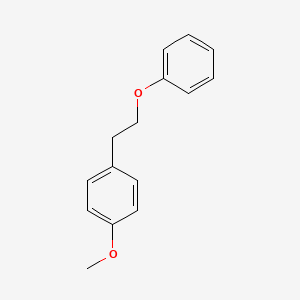

![2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid](/img/structure/B13083969.png)

![4-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13083979.png)

![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13084001.png)
![Butyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B13084006.png)
